molecular formula C12H15N3O3S B14610772 8-Methyl-3-(2'-nitrothien-5'-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane CAS No. 57269-28-0

8-Methyl-3-(2'-nitrothien-5'-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B14610772
CAS No.: 57269-28-0
M. Wt: 281.33 g/mol
InChI Key: TYILFKWCXBXXQZ-UHFFFAOYSA-N
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Description

8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(321)octane is a complex organic compound with the molecular formula C12H15N3O3S This compound features a bicyclic structure with a diazabicyclo[321]octane core, which is a common scaffold in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

    Oxidation: The nitrothienyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl group under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The nitrothienyl group can participate in electron transfer reactions, while the diazabicyclo[3.2.1]octane core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrothienyl and carbonyl groups in 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. These functional groups enable a wider range of chemical transformations and interactions with biological targets, making it a versatile compound in various research applications.

Properties

CAS No.

57269-28-0

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-(5-nitrothiophen-2-yl)methanone

InChI

InChI=1S/C12H15N3O3S/c1-13-7-8-4-5-14(10(13)6-8)12(16)9-2-3-11(19-9)15(17)18/h2-3,8,10H,4-7H2,1H3

InChI Key

TYILFKWCXBXXQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCN(C1C2)C(=O)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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